molecular formula C11H15NO2 B13553634 Methyl 2-(ethylamino)-2-phenylacetate

Methyl 2-(ethylamino)-2-phenylacetate

Cat. No.: B13553634
M. Wt: 193.24 g/mol
InChI Key: MOPSWWKBVQWSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(ethylamino)-2-phenylacetate is an organic compound with a complex structure that includes an ester functional group, an ethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-2-phenylacetate typically involves the esterification of 2-(ethylamino)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(ethylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(ethylamino)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • Methyl 2-(methylamino)-2-phenylacetate
  • Ethyl 2-(ethylamino)-2-phenylacetate
  • Methyl 2-(ethylamino)-2-(4-methylphenyl)acetate

Comparison: Methyl 2-(ethylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(ethylamino)-2-phenylacetate

InChI

InChI=1S/C11H15NO2/c1-3-12-10(11(13)14-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3

InChI Key

MOPSWWKBVQWSIT-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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